Sorbic acid-d3

Description

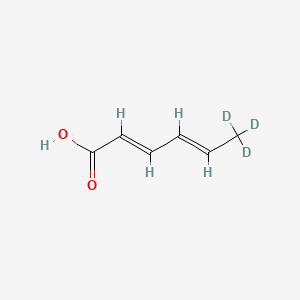

Structure

2D Structure

Properties

Molecular Formula |

C6H8O2 |

|---|---|

Molecular Weight |

115.14 g/mol |

IUPAC Name |

(2E,4E)-6,6,6-trideuteriohexa-2,4-dienoic acid |

InChI |

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+/i1D3 |

InChI Key |

WSWCOQWTEOXDQX-NNICAYGYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])/C=C/C=C/C(=O)O |

Canonical SMILES |

CC=CC=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Sorbic Acid D3

The synthesis of Sorbic acid-d3 is not extensively detailed in publicly available literature; however, its preparation can be logically inferred from the well-established commercial synthesis routes for its non-deuterated counterpart, sorbic acid. The primary industrial method for producing sorbic acid involves the reaction between crotonaldehyde (B89634) and ketene (B1206846). google.comwikipedia.org

This process typically occurs in an inert solvent with a catalyst, such as a fatty acid salt of a metal like zinc. google.com The initial reaction forms a polyester (B1180765) intermediate, which is then subjected to either acidic or thermal decomposition to yield sorbic acid. google.comgoogle.com

To produce this compound, a deuterated precursor is required. A logical approach would involve the use of a deuterated version of one of the key starting materials. For instance, substituting standard crotonaldehyde with a specifically deuterated crotonaldehyde (e.g., crotonaldehyde-d3) in the reaction with ketene would lead to the formation of a deuterated polyester. Subsequent hydrolysis or thermolysis of this polymer would yield the desired this compound. The specific position of the deuterium (B1214612) atoms on the final molecule would depend directly on the deuteration pattern of the initial precursor.

The table below outlines the conventional reactants and the general process for sorbic acid synthesis, which serves as the foundation for producing its deuterated isotopologues.

Table 1: Overview of Conventional Sorbic Acid Synthesis

| Reactant 1 | Reactant 2 | Catalyst Example | Intermediate Product | Final Product |

|---|

Analytical Techniques for Isotopic Integrity Assessment

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the isotopic purity and enrichment of deuterium-labeled compounds. rsc.org High-resolution mass spectrometry (HR-MS), often coupled with a separation technique like liquid chromatography (LC-MS), can distinguish between the unlabeled compound and its deuterated isotopologues based on their precise mass-to-charge ratios. researchgate.netnih.gov

The analysis involves examining the mass spectrum for the distribution of ions. For Sorbic acid-d3, the molecular ion peak would be expected to appear at a mass approximately 3 Daltons higher than that of unlabeled sorbic acid. By integrating the ion signals corresponding to the unlabeled (M+0), singly deuterated (M+1), doubly deuterated (M+2), and triply deuterated (M+3) species, the percentage of isotopic enrichment can be accurately calculated. rsc.orgnih.gov Deuterated compounds like this compound are frequently used as internal standards in quantitative MS-based assays due to their chemical similarity and distinct mass from the analyte of interest. researchgate.net

Table 2: Theoretical Mass Data for Sorbic Acid and this compound

| Compound | Molecular Formula | Monoisotopic Mass (approx. g/mol ) |

|---|---|---|

| Sorbic Acid | C₆H₈O₂ | 112.05 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): In a ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium (B1214612) atoms would be absent or significantly reduced in intensity. This provides direct evidence of the specific sites of deuteration. The integration of the remaining proton signals can also offer a quantitative measure of isotopic purity. mdpi.com

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a definitive confirmation of deuterium presence. The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms within the molecule, confirming the regioselectivity of the labeling process. nih.govnih.gov

Together, these NMR methods provide a comprehensive picture of the molecule's structure and the precise location of the isotopic labels. rsc.org

The following table summarizes the primary analytical techniques and their specific applications in assessing the isotopic integrity of this compound.

| ²H NMR Spectroscopy | Direct Detection & Positional Confirmation | Directly observes the deuterium atoms and confirms their specific locations within the molecular structure. nih.govnih.gov |

Advanced Analytical Applications of Sorbic Acid D3

Internal Standard in Quantitative Mass Spectrometry

The primary application of Sorbic acid-d3 is as an internal standard in isotope dilution mass spectrometry. In this role, a known quantity of this compound is added to a sample at the beginning of the analytical workflow. The ratio of the signal from the native sorbic acid to that of the added this compound is then used for quantification. This approach effectively normalizes the results, compensating for potential losses during sample extraction and variability in instrument response.

In the development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of sorbic acid in various matrices, this compound is an invaluable internal standard. LC-MS/MS offers high selectivity and sensitivity, and the use of a stable isotope-labeled internal standard like this compound is considered best practice.

During method development, specific precursor-to-product ion transitions are selected for both sorbic acid and this compound in multiple reaction monitoring (MRM) mode. For instance, sorbic acid might be monitored for the transition of m/z 111 to m/z 67, while this compound would have a distinct transition, such as m/z 114 to m/z 70. The chromatographic conditions are optimized to ensure that both compounds co-elute, meaning they have nearly identical retention times. This co-elution is critical for the effective compensation of matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte.

Table 1: Illustrative LC-MS/MS Parameters for Sorbic Acid Analysis using this compound Internal Standard

| Parameter | Sorbic Acid | This compound (Internal Standard) |

| Precursor Ion (m/z) | 111.0 | 114.0 |

| Product Ion (m/z) | 67.0 | 70.0 |

| Collision Energy (eV) | 15 | 15 |

| Retention Time (min) | 3.5 | 3.5 |

This is a hypothetical data table created by the AI assistant to be illustrative of the concepts discussed in the article.

For the analysis of more volatile compounds or in matrices where Gas Chromatography-Mass Spectrometry (GC-MS) is preferred, this compound can also be employed as an internal standard. As organic acids like sorbic acid are not sufficiently volatile for direct GC-MS analysis, a derivatization step is typically required. This involves converting the carboxylic acid group into a less polar and more volatile ester or silyl (B83357) derivative.

A key advantage of using this compound in this context is that it undergoes the same derivatization reaction as the native sorbic acid. Any variations in the efficiency of this chemical conversion step will affect both the analyte and the internal standard equally, thus preserving the accuracy of the final quantitative result. The derivatized sorbic acid and this compound will then be separated by the gas chromatograph and detected by the mass spectrometer, again using their distinct mass-to-charge ratios for identification and quantification.

The quantification of sorbic acid at trace levels in complex matrices such as food, beverages, biological fluids (e.g., plasma and urine), and environmental samples (e.g., water and soil) is often challenging. These matrices contain a multitude of other compounds that can interfere with the analysis. The use of this compound as an internal standard is particularly beneficial in these scenarios. By mimicking the behavior of the native sorbic acid throughout the sample preparation and analysis process, it helps to mitigate the impact of matrix effects and ensures reliable quantification even at low concentrations.

The validation of an analytical method is crucial to ensure its reliability and fitness for purpose. This compound plays a key role in the validation of methods for sorbic acid quantification. The performance characteristics that are assessed include the limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Accuracy: This is the closeness of the mean of a set of results to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies in spiked samples.

The use of this compound as an internal standard generally leads to improved precision and accuracy in the validated method.

Table 2: Representative Method Validation Data for Sorbic Acid Quantification using this compound

| Parameter | Performance Metric |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantitation (LOQ) | 1.5 ng/mL |

| Precision (RSD) | < 5% |

| Accuracy (Recovery) | 95-105% |

This is a hypothetical data table created by the AI assistant to be illustrative of the concepts discussed in the article.

Reference Material in Analytical Chemistry Method Development

Beyond its use as an internal standard in routine analysis, this compound also serves as a valuable reference material during the development and optimization of analytical methods.

For accurate quantification, a calibration curve is constructed by analyzing a series of standards containing known concentrations of sorbic acid and a constant concentration of this compound. The ratio of the peak area of sorbic acid to the peak area of this compound is plotted against the concentration of sorbic acid. This relationship is then used to determine the concentration of sorbic acid in unknown samples.

The response factor (RF) is the ratio of the signal per unit of analyte to the signal per unit of the internal standard. In an ideal scenario, the RF is constant across the calibration range. By using this compound, which has a response that is very similar to sorbic acid, a stable and reliable calibration curve can be generated, leading to more accurate and reproducible quantitative results.

Interlaboratory Proficiency Testing and Standardization

Interlaboratory proficiency testing is a cornerstone of a laboratory's quality assurance system, providing an external evaluation of its testing capabilities. compalab.orgrsc.org Participation in such schemes is often a requirement for accreditation to standards like ISO/IEC 17025. compalab.org These programs involve the distribution of identical, homogeneous samples from a central organizer to multiple laboratories for analysis. scispace.com The results are then compared to a reference value to assess the performance of each laboratory, helping to identify any potential issues with accuracy or methodology. compalab.orgrsc.org The goal is to ensure that different laboratories can produce comparable and reliable results, which is crucial for regulatory compliance, international trade, and scientific research.

The standardization of analytical methods is paramount in achieving consistent results across different laboratories. The use of internal standards is a widely accepted technique to enhance the precision and accuracy of quantitative analyses, particularly in chromatographic methods. scioninstruments.comwikipedia.org An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known concentration to both the calibration standards and the unknown samples. wikipedia.org By using the ratio of the analyte signal to the internal standard signal for quantification, variations arising from sample preparation, injection volume, and instrument response can be effectively compensated. scioninstruments.com

Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards, especially in mass spectrometry-based methods. clearsynth.comcrimsonpublishers.com this compound is an ideal internal standard for the analysis of sorbic acid because it has the same chemical properties as sorbic acid but a different mass due to the presence of deuterium (B1214612) atoms. This subtle difference in mass allows it to be distinguished from the native sorbic acid by a mass spectrometer, while its identical chemical behavior ensures that it experiences the same effects during sample preparation and analysis. clearsynth.com The use of a stable isotope-labeled internal standard like this compound can correct for matrix effects, which are a common source of error in the analysis of complex samples. waters.com

In the context of interlaboratory proficiency testing for sorbic acid, the inclusion of this compound as an internal standard would significantly improve the reliability and comparability of the results from different laboratories. By providing each participating laboratory with the proficiency test sample and a standardized solution of this compound, the organizer can minimize the variability in results that might arise from differences in instrumentation, sample preparation protocols, and calibration procedures among the labs. This approach allows for a more accurate assessment of a laboratory's true performance in quantifying sorbic acid.

Below is a hypothetical data table from a proficiency test for the determination of sorbic acid in a food sample, illustrating how the use of this compound as an internal standard can lead to consistent results across participating laboratories.

Table 1: Hypothetical Results of an Interlaboratory Proficiency Test for Sorbic Acid Analysis using this compound as an Internal Standard

| Laboratory ID | Reported Sorbic Acid Concentration (mg/kg) | Assigned Value (mg/kg) | Z-Score* | Performance |

|---|---|---|---|---|

| Lab A | 255 | 250 | 0.4 | Satisfactory |

| Lab B | 248 | 250 | -0.16 | Satisfactory |

| Lab C | 262 | 250 | 0.96 | Satisfactory |

| Lab D | 235 | 250 | -1.2 | Satisfactory |

| Lab E | 280 | 250 | 2.4 | Questionable |

| Lab F | 245 | 250 | -0.4 | Satisfactory |

| Lab G | 210 | 250 | -3.2 | Unsatisfactory |

| Lab H | 258 | 250 | 0.64 | Satisfactory |

*Z-scores are calculated based on the deviation from the assigned value and a target standard deviation for proficiency assessment. A Z-score between -2 and 2 is generally considered satisfactory.

The use of this compound not only aids in the evaluation of laboratory performance but also contributes to the standardization of analytical methods for sorbic acid. When developing and validating new methods, or when transferring methods between laboratories, this compound can serve as a reliable reference point to ensure consistency and accuracy. By mandating the use of this compound as an internal standard in official analytical methods for sorbic acid, regulatory bodies can promote uniformity in testing and ensure a level playing field for all stakeholders.

Spectroscopic Characterization and Elucidation of Sorbic Acid D3 Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For Sorbic acid-d3, various NMR methodologies offer a multi-faceted view of its behavior in different environments.

Deuterium (B1214612) (2H) NMR for Conformational Analysis and Molecular Dynamics

Deuterium (²H) NMR is particularly sensitive to molecular motion and the local electronic environment. In studies of deuterated molecules, ²H NMR can reveal detailed information about conformational preferences and the dynamics of specific molecular segments. The chemical shifts in ²H NMR are nearly identical to those in proton (¹H) NMR, which simplifies spectral interpretation. sigmaaldrich.comillinois.eduhuji.ac.il However, the line widths in ²H NMR are typically broader, ranging from a few hertz to several kilohertz. huji.ac.il

For this compound, ²H NMR can be used to monitor the orientation and mobility of the deuterated methyl group and the olefinic backbone. By analyzing the quadrupolar splittings and relaxation times, researchers can deduce the rotational dynamics and conformational changes of the molecule. For instance, in studies of molecules within biological membranes, changes in ²H NMR spectra can indicate alterations in the ordering and dynamics of the lipid acyl chains upon interaction with the deuterated species. nih.gov

Multinuclear NMR Integration for Structural Assignment and Isotopic Distribution

A comprehensive understanding of this compound can be achieved by integrating data from various NMR-active nuclei, such as ¹H, ¹³C, and ²H. This multinuclear approach allows for unambiguous structural assignment and the determination of isotopic distribution. nih.govrsc.org Two-dimensional NMR techniques, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to correlate the chemical shifts of different nuclei, providing a detailed connectivity map of the molecule.

The deuterium-induced isotope shift in ¹³C NMR is another valuable tool. The substitution of a proton with a deuteron (B1233211) causes a small upfield shift in the resonance of the attached carbon and, to a lesser extent, adjacent carbons. nih.gov This effect can be used to confirm the specific sites of deuteration within the this compound molecule and to identify any impurities or degradation products. nih.gov

Solid-State NMR for Intermolecular Interaction Studies (e.g., with model membranes or solid phases)

Solid-state NMR (ssNMR) is indispensable for studying the interactions of molecules in non-solution phases, such as in lipid bilayers or crystalline solids. mdpi.com For this compound, ssNMR can elucidate its behavior when interacting with model membranes, which is crucial for understanding its function as a food preservative.

Studies using techniques like ²H, ³¹P, and ¹H magic-angle spinning (MAS) ssNMR have investigated the interaction between sorbic acid and phospholipid membranes. nih.gov For example, ³¹P NMR spectra can reveal changes in the phospholipid headgroup environment upon the introduction of sorbic acid, indicated by linewidth broadening. nih.govnih.gov ¹H MAS NMR experiments, particularly with the addition of paramagnetic ions, can suggest the proximity of sorbic acid molecules to the membrane surface. nih.govresearchgate.net

Interestingly, ²H NMR studies on fully deuterated lipids (DMPC-d54) have shown that sorbic acid has a minimal effect on the order of the lipid acyl chains. nih.govnih.govresearchgate.net This suggests that sorbic acid molecules likely reside near the headgroup region of the membrane rather than penetrating deep into the hydrophobic core. nih.govnih.gov This is in contrast to other molecules like decanoic acid, which do cause significant ordering of the acyl chains. nih.govnih.govresearchgate.net

| Technique | Nucleus | Information Gained | Sample System |

| ²H NMR | ²H | Conformational analysis, molecular dynamics | This compound in solution |

| Multinuclear NMR | ¹H, ¹³C, ²H | Structural assignment, isotopic distribution | This compound |

| Solid-State NMR | ²H, ³¹P, ¹H | Intermolecular interactions, membrane localization | Sorbic acid with DMPC bilayers |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to changes in molecular structure, bonding, and intermolecular interactions.

Spectroscopic Analysis of Deuterium-Induced Vibrational Shifts

The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of a molecule due to the increased mass of the deuteron. This isotopic shift is most pronounced for vibrational modes involving the movement of the substituted atom. For instance, C-H stretching vibrations, typically observed in the 2800–3000 cm⁻¹ region of an IR or Raman spectrum, will shift to a lower frequency (the C-D stretching region, around 2000-2300 cm⁻¹) upon deuteration. nih.govuidaho.edu

In this compound, the C-D stretching and bending vibrations will appear at distinct frequencies compared to the C-H vibrations of its non-deuterated counterpart. By analyzing these shifts, researchers can confirm the sites of deuteration and gain insights into the vibrational coupling within the molecule. The magnitude of the shift can also be influenced by the local environment and intermolecular interactions, such as hydrogen bonding. cdnsciencepub.com

| Vibrational Mode | Typical Frequency (cm⁻¹) | Deuterated Frequency (cm⁻¹) |

| C-H Stretch | 2800-3000 | ~2000-2300 |

| O-H Stretch | 2500-3300 | ~1800-2400 |

Temperature-Dependent Vibrational Spectroscopy for Phase Transitions and Molecular Reorientations

Temperature-dependent IR and Raman spectroscopy are powerful techniques for studying phase transitions and changes in molecular orientation and conformation in the solid state. researchgate.netnih.gov As the temperature of a sample is varied, changes in the vibrational spectra, such as the appearance or disappearance of bands, shifts in band positions, and changes in bandwidth, can indicate a phase transition. mdpi.com

For polycrystalline sorbic acid, temperature-dependent Raman and IR studies have been performed across wide temperature ranges (e.g., 20-300 K for Raman and 80-300 K for IR). researchgate.netnih.gov These investigations have revealed modifications in the Raman spectra at low temperatures, suggesting a possible phase transition from its known monoclinic phase to a different phase involving conformational changes of the molecules within the unit cell. researchgate.netnih.gov The lattice modes, which are vibrations of the entire crystal lattice, are particularly sensitive to such transitions. mdpi.com Similar studies on this compound would allow for the specific role of the deuterated parts of the molecule in these phase transitions and reorientations to be probed.

Near-Infrared (NIR) Spectroscopy

Near-Infrared (NIR) spectroscopy, a vibrational spectroscopic technique, utilizes the near-infrared region of the electromagnetic spectrum (from about 700 nm to 2500 nm, or 14,286 cm⁻¹ to 4000 cm⁻¹). The absorption bands observed in this region are primarily overtones and combination bands of fundamental vibrations that occur in the mid-infrared region. s-a-s.org These bands, although weaker than their fundamental counterparts, provide valuable information about the molecular structure, particularly concerning C-H, O-H, and N-H bonds. s-a-s.org For this compound, NIR spectroscopy offers a unique lens to study the effects of isotopic substitution on its vibrational properties.

Investigation of Overtone and Combination Bands Influenced by Deuteration

The introduction of deuterium into the sorbic acid molecule, creating this compound, significantly influences the NIR spectrum. The change in mass from hydrogen to deuterium alters the vibrational frequencies of the bonds involving this isotope. This isotopic effect is most pronounced for the O-H or C-H group that is deuterated.

The fundamental stretching frequency of an O-D or C-D bond is lower than that of the corresponding O-H or C-H bond due to the heavier mass of deuterium. Consequently, the overtone and combination bands involving these deuterated groups will also appear at lower wavenumbers in the NIR spectrum. For instance, the first overtone of an O-H stretching vibration typically appears in the 7200-6600 cm⁻¹ region, whereas the O-D overtone would be expected at a significantly lower frequency.

In the context of this compound, if the deuteration is at the carboxylic acid group (forming an O-D bond), a notable shift in the bands associated with the hydroxyl group is anticipated. The combination bands involving the O-H stretching and bending modes, which are prominent in the NIR spectra of carboxylic acids, will be replaced by new bands at lower frequencies corresponding to the O-D group. acs.org Similarly, if a C-H bond in the hexadienoic chain is deuterated, the corresponding C-D stretching overtones and combination bands will be observed at lower wavenumbers compared to the C-H bands.

A study on deuterated methanol (B129727) has shown that isotopic substitution leads to identifiable shifts in the NIR spectrum, allowing for the identification of different isotopologues. researchgate.net For instance, the combination bands involving the OH group are replaced by new bands related to the OD group, and partially deuterated methyl groups also show distinct spectral features. researchgate.net This principle can be extended to this compound, where the position of the deuterium atom would dictate which overtone and combination bands are altered.

The table below provides a hypothetical comparison of expected NIR band regions for Sorbic Acid and this compound, assuming deuteration at the hydroxyl group. The exact positions would require experimental data or high-level anharmonic computational models.

| Vibrational Mode | Expected Wavenumber Range in Sorbic Acid (cm⁻¹) | Expected Wavenumber Range in this compound (O-D) (cm⁻¹) |

| 1st Overtone of O-H/O-D Stretch | ~7100 - 6900 | ~5300 - 5100 |

| Combination of O-H/O-D Stretch and Bending | ~5200 - 5000 | ~3800 - 3600 (Likely outside typical NIR range) |

| 1st Overtone of C=C-H Stretch | ~6100 - 6000 | Unchanged |

| Combination of C-H Stretches (Alkenyl) | ~4600 - 4400 | Unchanged |

| Combination of C-H Stretches (Methyl) | ~4400 - 4200 | Unchanged |

This table is illustrative and based on general principles of isotopic effects in NIR spectroscopy.

Correlation between Molecular Structure and NIR Spectral Features

The NIR spectrum of sorbic acid is rich in features that correlate directly with its molecular structure. These features arise from the various C-H groups in the conjugated diene chain and the carboxylic acid functional group. Anharmonic quantum chemical calculations have been instrumental in assigning the complex bands in the NIR spectra of carboxylic acids, including sorbic acid. nih.govfrontiersin.org

The key structural elements of sorbic acid that give rise to distinct NIR absorptions are:

The Carboxylic Acid Group (-COOH): This group is responsible for characteristic bands due to the O-H stretching and bending vibrations. The first overtone of the O-H stretch is a prominent feature. In the presence of hydrogen bonding, which leads to dimerization in many carboxylic acids, the positions and shapes of these bands can be significantly affected. acs.org

The Conjugated Diene System (-CH=CH-CH=CH-): The vinyl C-H bonds give rise to specific overtone and combination bands. For instance, the first overtone of the C=C-H stretching vibration is expected in the 6100-6000 cm⁻¹ region.

The Methyl Group (-CH₃): The methyl group contributes its own set of C-H stretching and bending overtones and combination bands, typically found in the 4400-4200 cm⁻¹ region. nih.gov

In this compound, the introduction of a deuterium atom acts as a localized probe. If deuteration occurs at the carboxylic acid group, the characteristic O-H bands will be absent and replaced by O-D bands at lower frequencies, as discussed previously. This isotopic substitution would leave the spectral features of the C-H bonds in the diene chain and the methyl group largely unperturbed, thus allowing for a clearer study of these groups without the overlapping influence of the broad O-H combination bands.

Conversely, if deuteration is at a specific position on the carbon chain, the corresponding C-H overtone and combination bands for that position would shift. This selective deuteration would be a powerful tool for definitively assigning the complex and often overlapping C-H bands in the NIR spectrum of sorbic acid.

The following table outlines the correlation between the structural components of this compound and their expected NIR spectral signatures, assuming deuteration at the carboxylic acid hydroxyl group.

| Structural Component | Corresponding Vibrational Modes (in NIR) | Expected NIR Region (cm⁻¹) | Influence of Deuteration (at OH) |

| Carboxylic Acid (O-D) | 1st Overtone of O-D Stretch | ~5300 - 5100 | New band appears, O-H overtone disappears. |

| Conjugated Diene (C-H) | 1st Overtone of C=C-H Stretch, Combination Bands | ~6100 - 6000, ~4600 - 4400 | Minimal change. |

| Methyl Group (C-H) | 1st Overtone of C-H Stretch, Combination Bands | ~5900 - 5700, ~4400 - 4200 | Minimal change. |

| Carbonyl Group (C=O) | 2nd Overtone of C=O Stretch | ~5200 - 5100 | Potential for minor shifts due to electronic effects of O-D vs O-H. |

This table is based on established spectra-structure correlations for carboxylic acids and the known effects of deuteration. s-a-s.orgresearchgate.netnih.gov

Computational Chemistry and Theoretical Modeling of Sorbic Acid D3

Density Functional Theory (DFT) Calculations for Spectroscopic Simulation

Density Functional Theory (DFT) has emerged as a robust and versatile computational method for predicting the spectroscopic properties of molecules with a high degree of accuracy. For Sorbic acid-d3, DFT calculations are instrumental in simulating its vibrational and nuclear magnetic resonance (NMR) spectra, providing a theoretical framework for interpreting experimental data.

Anharmonic Vibrational Frequency Calculations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. While harmonic frequency calculations are a common starting point, they often deviate from experimental observations due to the inherent anharmonicity of molecular vibrations. Anharmonic calculations, though more computationally demanding, offer a more realistic depiction of the vibrational spectrum.

In the case of this compound, the substitution of three hydrogen atoms with deuterium (B1214612) atoms at a specific position in the molecule leads to predictable shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds in unlabeled sorbic acid. DFT calculations can model these shifts with considerable precision. A temperature-dependent vibrational spectroscopic study of sorbic acid using DFT provides a basis for such analyses nih.gov. The methodology involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic displacements to obtain the harmonic frequencies. Anharmonic corrections are subsequently applied, often using vibrational perturbation theory (VPT2), to yield frequencies that are in closer agreement with experimental data nih.govresearchgate.netarxiv.org.

The expected effects of deuteration on the vibrational spectrum of sorbic acid are a lowering of the stretching and bending frequencies associated with the deuterated methyl group. These shifts can be quantified through DFT calculations, as illustrated in the hypothetical data presented in Table 1.

| Vibrational Mode | Calculated Harmonic Frequency (cm⁻¹) for Sorbic Acid | Calculated Anharmonic Frequency (cm⁻¹) for Sorbic Acid | Calculated Anharmonic Frequency (cm⁻¹) for this compound |

| C-H Stretch (methyl) | 2980 | 2955 | N/A |

| C-D Stretch (methyl) | N/A | N/A | 2210 |

| C=C Stretch | 1640 | 1635 | 1634 |

| C=O Stretch | 1720 | 1710 | 1709 |

| O-H Stretch | 3580 | 3550 | 3549 |

Table 1: A representative table of calculated anharmonic vibrational frequencies for Sorbic Acid and this compound using DFT. The values are illustrative and demonstrate the expected frequency shifts upon deuteration.

Prediction of NMR Chemical Shifts for Deuterated Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the electronic environment of atomic nuclei. DFT calculations have become an invaluable tool for the prediction of NMR chemical shifts, aiding in the assignment of complex spectra and the structural elucidation of novel compounds.

For this compound, DFT can be employed to predict both ¹H and ¹³C NMR chemical shifts. The calculations typically involve the Gauge-Including Atomic Orbital (GIAO) method, which effectively addresses the issue of gauge-dependence in magnetic property calculations. A study on the DFT calculation of ¹H and ¹³C NMR chemical shifts of geometric isomers of conjugated linoleic acid, a molecule with structural similarities to sorbic acid, highlights the utility of this approach mdpi.com.

The primary effect of deuterium substitution on the ¹³C NMR spectrum is a slight upfield shift for the carbon atom directly bonded to deuterium, as well as for adjacent carbons. This is known as the deuterium isotope effect on ¹³C chemical shifts. In the ¹H NMR spectrum, the signal corresponding to the replaced proton disappears. While deuterium has a nuclear spin, it is typically not observed in standard ¹H NMR experiments youtube.com. DFT calculations can accurately model these subtle isotopic effects, as shown in the illustrative data in Table 2.

| Atom Position | Calculated ¹³C Chemical Shift (ppm) for Sorbic Acid | Calculated ¹³C Chemical Shift (ppm) for this compound |

| C1 (COOH) | 172.5 | 172.4 |

| C2 | 120.8 | 120.7 |

| C3 | 145.2 | 145.1 |

| C4 | 130.1 | 130.0 |

| C5 | 140.5 | 140.4 |

| C6 (CH₃/CD₃) | 18.6 | 18.1 |

Table 2: An illustrative table of predicted ¹³C NMR chemical shifts for Sorbic Acid and this compound, demonstrating the expected upfield shift upon deuteration.

Molecular Dynamics Simulations for Conformational Landscapes

Sorbic acid, with its flexible polyene chain, can exist in various conformations. Molecular dynamics (MD) simulations provide a computational microscope to explore the conformational landscape of this compound, offering insights into its dynamic behavior in different environments. MD simulations model the atomic motions of a system over time by numerically solving Newton's equations of motion.

An MD simulation of this compound would involve placing the molecule in a simulation box, often with a solvent like water, and allowing the system to evolve over a period of nanoseconds or longer. The trajectory generated from the simulation provides a wealth of information about the preferred conformations, the energy barriers between them, and the influence of the solvent on the molecular structure. Studies involving MD simulations of molecules in aqueous environments provide a framework for such investigations mdpi.comresearchgate.netacs.org.

| Dihedral Angle | Most Populous Conformer (°) for Sorbic Acid | Relative Energy (kcal/mol) for Sorbic Acid | Most Populous Conformer (°) for this compound | Relative Energy (kcal/mol) for this compound |

| C2-C3-C4-C5 | 180 (trans) | 0.0 | 180 (trans) | 0.0 |

| C3-C4-C5-C6 | 180 (trans) | 0.0 | 180 (trans) | 0.0 |

Table 3: An illustrative representation of conformational analysis data from molecular dynamics simulations of Sorbic Acid and this compound, showing the expected similarity in the lowest energy conformers.

Theoretical Studies on Kinetic Isotope Effects (KIE) in Sorbic Acid Reactions

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a lighter isotope to the rate constant of the same reaction with a heavier isotope (k_light / k_heavy). Theoretical studies can predict KIEs by calculating the zero-point vibrational energies (ZPVEs) of the reactants and the transition state for both the isotopically light and heavy species.

For reactions involving the cleavage of a C-H bond at the methyl group of sorbic acid, a significant primary KIE is expected upon deuteration to this compound. This is because the ZPVE of a C-D bond is lower than that of a C-H bond. If this bond is broken or significantly weakened in the transition state, the difference in ZPVE between the C-H and C-D bonds in the reactant will be greater than in the transition state, leading to a higher activation energy for the deuterated species and thus a slower reaction rate. Studies on the KIE in the oxidation of polyunsaturated fatty acids, which share structural motifs with sorbic acid, provide a basis for understanding these effects nih.govnih.govresearchgate.net.

Theoretical calculations of the KIE for a hypothetical hydrogen abstraction reaction from the methyl group of sorbic acid and this compound can be performed using transition state theory and computational methods like DFT. The results of such a study would provide valuable mechanistic insights, as illustrated in the hypothetical data in Table 4.

| Parameter | Sorbic Acid | This compound |

| Zero-Point Vibrational Energy (Reactant, kcal/mol) | 75.2 | 74.1 |

| Zero-Point Vibrational Energy (Transition State, kcal/mol) | 72.8 | 72.2 |

| Calculated Activation Energy (kcal/mol) | 15.0 | 16.1 |

| Predicted Primary KIE (k_H / k_D) | \multicolumn{2}{c | }{~7.4} |

Table 4: Illustrative theoretical data for the study of the kinetic isotope effect in a hypothetical hydrogen abstraction reaction involving Sorbic Acid and this compound. The predicted KIE is based on the calculated differences in activation energy.

Sorbic Acid D3 As a Tracer in Mechanistic Biochemical Investigations

Elucidation of Metabolic Pathways and Transformations

Isotopic labeling is a cornerstone technique used to track the journey of a molecule through a metabolic pathway. wikipedia.org The introduction of a stable isotope like deuterium (B1214612) creates a mass shift that is readily detectable, enabling researchers to distinguish the tracer and its subsequent metabolic products from the endogenous pool of unlabeled molecules.

The metabolism of sorbic acid in mammals is known to proceed through pathways similar to those for endogenous medium-chain fatty acids, primarily beta-oxidation. theic2.org Sorbic acid-d3 is instrumental in confirming and detailing this process. When this compound is introduced into a biological system, the deuterium atoms on the terminal methyl group act as a stable signature.

As the molecule undergoes successive rounds of beta-oxidation, the carbon skeleton is shortened. By analyzing the mass spectra of intermediates, researchers can trace the fragments containing the deuterated methyl group. For instance, the initial activation to Sorbyl-CoA and subsequent reactions can be followed, and the persistence of the d3-label on specific resulting fragments provides direct evidence of the pathway taken by the original carbon skeleton. This method allows for the unambiguous mapping of how sorbic acid is catabolized.

| Compound | Unlabeled Molecular Weight (g/mol) | This compound Derived Molecular Weight (g/mol) | Mass Shift (Da) | Metabolic Step |

|---|---|---|---|---|

| Sorbic Acid | 112.13 | 115.15 | +3 | Parent Compound |

| Sorbyl-CoA | 863.14 | 866.16 | +3 | Activation |

| Crotonyl-CoA (from β-oxidation) | 823.10 | 826.12 | +3 | First round of β-oxidation |

| Acetyl-CoA (terminal C2 unit) | 809.57 | 812.59 | +3 | Final round of β-oxidation |

A significant challenge in metabolomics is distinguishing newly formed metabolites from pre-existing cellular components. Isotopic labeling with this compound overcomes this hurdle. nih.gov Any deuterated molecule detected in post-administration samples can be confidently identified as a direct intermediate or end-product of sorbic acid metabolism.

Using high-resolution mass spectrometry, analysts can screen for compounds exhibiting the characteristic +3 Dalton mass shift. This has been used in analogous studies to confirm the identity of expected metabolites, such as d3-tagged versions of acetyl-CoA, and to discover previously unknown or minor metabolic products. nih.gov This approach provides a clear and direct line of sight from the parent compound to its full range of metabolic derivatives.

Studies of Enzyme Catalysis and Reaction Mechanisms

Deuterating a molecule can influence the rates of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). nih.gov This effect is a powerful tool for probing the mechanisms of enzyme-catalyzed reactions, as it provides information about which steps in a reaction sequence are rate-limiting. nih.gov

In the context of this compound, the d3-label is on the terminal methyl group. While the primary beta-oxidation pathway does not involve direct cleavage of these C-H bonds, other oxidative enzymes, such as those from the Cytochrome P450 (P450) superfamily, can catalyze hydroxylations at this position. nih.gov By comparing the rate of metabolism of sorbic acid with that of this compound by P450 enzymes, researchers can determine if C-H bond breaking at the methyl group is a rate-limiting step. A significant KIE (ratio of rates kH/kD > 1) would provide strong evidence for such a mechanism.

| Enzyme System | Metabolic Reaction | Rate with Sorbic Acid (kH) (relative units) | Rate with this compound (kD) (relative units) | KIE Value (kH/kD) | Mechanistic Implication |

|---|---|---|---|---|---|

| Acyl-CoA Synthetase | CoA Activation | 100 | 99 | ~1.01 | No C-H bond cleavage at labeled position; step is not rate-limiting. |

| Cytochrome P450 (e.g., CYP4A) | ω-hydroxylation | 50 | 10 | 5.0 | C-H bond cleavage is a significant rate-determining step in this pathway. nih.govnih.gov |

| Acyl-CoA Dehydrogenase | β-oxidation | 95 | 94 | ~1.01 | No C-H bond cleavage at the terminal methyl group. |

Isotopic substitution with deuterium generally has a negligible effect on the equilibrium processes of substrate binding to an enzyme's active site. The geometric and electronic similarities between hydrogen and deuterium mean that the initial recognition and binding affinity are typically unchanged. Therefore, this compound is not primarily used to study these initial binding events.

However, the primary utility of deuteration lies in probing the kinetic events that follow binding. The information gleaned from KIE studies provides indirect evidence about the events occurring within the enzyme-substrate complex. A significant KIE confirms that the substrate is positioned in the active site in such a way that the specific C-H bond is targeted by the enzyme's catalytic machinery and that its cleavage is kinetically important.

Unraveling Biotransformation Processes in Model Systems

Model systems, such as liver microsomes, cell cultures, or microbial systems, are essential tools for studying drug and xenobiotic metabolism in a controlled environment. nih.govnih.gov this compound is highly effective in these systems for identifying metabolic pathways and potential metabolic switching.

When a drug is metabolized by multiple competing pathways, deuteration can slow down one pathway, causing a greater proportion of the compound to be processed through alternative routes. osti.goviaea.org This phenomenon, known as "metabolic switching," can be investigated using this compound. For example, if ω-hydroxylation by P450 enzymes is slowed due to the KIE, metabolism might be shunted more heavily towards the beta-oxidation pathway. The use of the d3-label allows for precise quantification of the metabolites from each pathway, providing a clear picture of how metabolic flux is distributed and potentially altered. juniperpublishers.com This is critical for understanding how the compound is processed and eliminated, and for identifying any potentially novel or unexpected biotransformation products. nih.gov

Future Directions and Emerging Research Avenues for Sorbic Acid D3

Integration with High-Resolution Mass Spectrometry for Metabolomics Studies

The field of metabolomics, which aims to comprehensively identify and quantify all small molecule metabolites in a biological system, relies heavily on the precision and accuracy of analytical techniques. biocrates.com High-resolution mass spectrometry (HRMS) has emerged as a powerful tool in metabolomics due to its high sensitivity, specificity, and resolving power. animbiosci.org In this context, deuterated compounds like Sorbic acid-d3 are set to play a crucial role as internal standards.

Stable isotope-labeled internal standards are essential for accurate quantification in LC/MS/MS analysis of metabolites. hilarispublisher.com Deuterated standards, such as this compound, are chemically identical to their non-deuterated counterparts but can be distinguished by their mass difference. pubcompare.ai This allows for precise correction of variations that can occur during sample preparation and analysis, including matrix effects where other compounds in a complex sample can interfere with the measurement of the analyte of interest. clearsynth.com The use of deuterated internal standards improves the accuracy and precision of quantitative analytical measurements. pubcompare.ai

Future research will likely focus on the application of this compound as an internal standard in targeted and untargeted metabolomics studies. For instance, in studies investigating the metabolic fate of sorbic acid itself or in broader studies of fatty acid metabolism, this compound can serve as an ideal reference compound. nih.govnih.gov Its use in conjunction with HRMS will enable researchers to obtain high-quality quantitative data, leading to a better understanding of metabolic pathways and the discovery of new biomarkers for diseases. biocrates.comresearchgate.net

Table 1: Applications of this compound in Mass Spectrometry

| Application Area | Specific Use of this compound | Anticipated Research Outcome |

|---|---|---|

| Quantitative Metabolomics | Internal standard for the quantification of sorbic acid and other short-chain fatty acids. | Accurate determination of metabolite concentrations in biological samples. |

| Metabolic Flux Analysis | Tracer to follow the metabolic pathways of short-chain fatty acids. | Elucidation of metabolic networks and their regulation. |

| Biomarker Discovery | Tool to improve the reliability of measurements in large-scale metabolomic studies. | Identification of novel biomarkers for disease diagnosis and prognosis. |

Development of Novel Site-Specific Deuteration Strategies

The synthesis of deuterated compounds with high isotopic purity and at specific molecular positions is a significant area of chemical research. brightspec.com While deuterium (B1214612) is often the easiest and cheapest stable isotope to introduce into a molecule, challenges such as the potential for deuterium loss in solution or under mass spectrometry conditions exist. hilarispublisher.com Therefore, the development of novel, efficient, and site-specific deuteration strategies is crucial.

Current methods for producing deuterated organic compounds include hydrogen-deuterium exchange reactions, often catalyzed by metals like palladium or platinum. snnu.edu.cnnih.gov Research is ongoing to develop more selective and milder catalytic systems. For carboxylic acids like sorbic acid, methods for ortho-C-H deuterium labeling and deuteration at the benzylic position have been explored. thieme-connect.com Future research in this area will likely focus on developing catalysts and reaction conditions that allow for the precise placement of deuterium atoms at any desired position within the sorbic acid molecule. This could involve chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, or the use of novel directing groups in metal-catalyzed reactions. acs.orgacs.org

The ability to synthesize a variety of site-specifically deuterated this compound isotopologues would open up new avenues for research. For example, it would allow for more detailed studies of reaction mechanisms and kinetic isotope effects. Furthermore, having access to a toolkit of specifically labeled this compound standards would be highly beneficial for mass spectrometry applications, as it would allow for the selection of standards with optimal stability and fragmentation patterns for specific analytical methods. hilarispublisher.com

Exploration of this compound in Advanced Materials Science Research

Deuterated compounds are finding increasing use in materials science due to the significant changes in physical and chemical properties that arise from isotopic substitution. resolvemass.ca Replacing hydrogen with deuterium alters vibrational frequencies, can reduce hydrogen bonding, and enhance the stability of materials. resolvemass.carsc.org These properties make deuterated compounds, including potentially this compound, valuable for creating advanced materials with tailored characteristics.

In polymer science, deuteration is an important design factor. For example, in optoelectronic organic materials, the stronger C-D bond compared to the C-H bond can lead to more stable active layer materials. scielo.org.mx Sorbic acid can be used as an additive in polymers and as an intermediate in the manufacture of plasticizers and lubricants. wikipedia.org Future research could explore the incorporation of this compound into polymer matrices to enhance their thermal stability or other properties. researchgate.net The altered vibrational properties of the deuterated compound could also be exploited in spectroscopic studies to probe polymer structure and dynamics. scielo.org.mx

Another potential application lies in the development of superhydrophobic coatings. Fatty acids are used to create such coatings, and the inclusion of sorbic acid has been shown to impart antifungal properties. acs.org Investigating the use of this compound in these formulations could reveal interesting effects on the coating's structure, stability, and performance due to the isotopic differences. The distinct spectroscopic signature of the C-D bond could also be used to study the distribution and leaching of the active agent from the coating. scielo.org.mx

Table 2: Potential Research Directions for this compound in Materials Science

| Research Area | Potential Role of this compound | Expected Advancement |

|---|---|---|

| Polymer Additives | Enhancement of thermal and oxidative stability of polymers. | Development of more durable and long-lasting plastic materials. |

| Functional Coatings | Component in antifungal and superhydrophobic coatings. | Creation of advanced functional surfaces with improved properties. |

| Spectroscopic Probes | Probe for studying molecular interactions and dynamics in materials. | Deeper understanding of material structure-property relationships. |

Interdisciplinary Applications in Environmental and Analytical Chemistry Research

The accuracy of analytical methods is paramount in environmental chemistry for monitoring pollutants and in analytical chemistry for a wide range of applications. clearsynth.com Deuterated compounds serve as invaluable tools in these fields, primarily as internal standards for quantitative analysis. clearsynth.comscioninstruments.com Sorbic acid is used in a variety of products and can be released into the environment. nih.gov

In environmental analysis, methods for determining sorbic acid in various matrices, such as water samples, are important. thegoodscentscompany.com The use of this compound as an internal standard in these methods, for example in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), can significantly improve the accuracy and reliability of the results. scioninstruments.comoiv.intoiv.int This is particularly important when dealing with complex environmental samples where matrix effects can be a significant source of error. clearsynth.com Future research will likely involve the development and validation of analytical methods using this compound for the routine monitoring of sorbic acid in environmental compartments.

Beyond its role as an internal standard, the study of the environmental fate of this compound itself could provide valuable insights. Isotope-labeled compounds are used to trace the degradation and transformation pathways of environmental contaminants. researchgate.net By studying how this compound behaves in different environmental systems, researchers can gain a better understanding of the persistence, mobility, and ultimate fate of sorbic acid. Sorbic acid is known to be readily degraded in the environment. usda.gov

The development of advanced analytical techniques will continue to drive the demand for high-purity deuterated standards like this compound. Its application will contribute to more reliable environmental monitoring and a deeper understanding of the environmental chemistry of common food additives.

Q & A

Q. How do researchers integrate fragmented literature on this compound into a cohesive review?

- Methodological Answer: Systematically categorize studies by endpoint (e.g., analytical methods, toxicity). Use citation-tracking tools (e.g., Web of Science) to map knowledge gaps. For example, prioritize studies with verifiable protocols, such as Huang et al.’s GC-MS parameters or OIV’s inter-lab validation , over non-peer-reviewed sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.